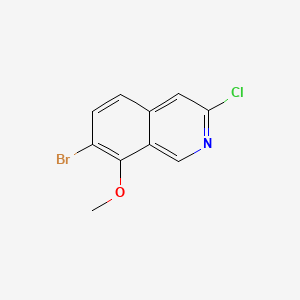
2-Biphenyl-2-YL-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Biphenyl-2-YL-piperazine is a chemical compound characterized by a piperazine ring substituted with a biphenyl group. This compound is known for its diverse applications in various fields, including medicinal chemistry and materials science. It is a white crystalline solid, soluble in organic solvents such as ethanol and methylene chloride, with a melting point of approximately 120-124°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Biphenyl-2-YL-piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For example, the intramolecular cyclization of aminoethylethanolamine and diethylenetriamine, or the one-step intermolecular cyclization using ethylenediamine and mono- or diethanolamine, are preferred methods due to their high selectivity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Biphenyl-2-YL-piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of catalysts.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like Raney nickel or platinum in hydrogen atmosphere.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Aplicaciones Científicas De Investigación
2-Biphenyl-2-YL-piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis.
Industry: Utilized in the production of polymers and as a catalyst in polymerization reactions.
Mecanismo De Acción
The mechanism of action of 2-Biphenyl-2-YL-piperazine involves its interaction with specific molecular targets. For instance, it can act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . This mechanism is particularly relevant in its use as an anthelmintic agent.
Comparación Con Compuestos Similares
Piperazine: A simpler analog with a wide range of biological activities.
Pyrazine: Another heterocyclic compound with similar applications in medicinal chemistry.
Pyridine: Known for its use in pharmaceuticals and as a precursor in organic synthesis.
Uniqueness: 2-Biphenyl-2-YL-piperazine is unique due to its biphenyl substitution, which imparts distinct physicochemical properties and enhances its potential for specific applications, particularly in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C16H18N2 |
|---|---|
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
2-(2-phenylphenyl)piperazine |
InChI |
InChI=1S/C16H18N2/c1-2-6-13(7-3-1)14-8-4-5-9-15(14)16-12-17-10-11-18-16/h1-9,16-18H,10-12H2 |
Clave InChI |
ZKRXFJSUPFZIDK-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(CN1)C2=CC=CC=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850244.png)
![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-ethylbutanoate](/img/structure/B14850247.png)
![1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone](/img/structure/B14850248.png)









